molecular formula C59H58ClN7O11 B8210147 PROTAC PD-1/PD-L1 degrader-1

PROTAC PD-1/PD-L1 degrader-1

Cat. No.: B8210147
M. Wt: 1076.6 g/mol
InChI Key: CJIXMPCTSMEQPG-UHFFFAOYSA-N
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Description

PROTAC PD-1/PD-L1 degrader-1 is a compound designed to target and degrade the proteins Programmed Cell Death Protein 1 (PD-1) and Programmed Cell Death Ligand 1 (PD-L1)It effectively inhibits the interaction between PD-1 and PD-L1, which plays a crucial role in immune checkpoint regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC PD-1/PD-L1 degrader-1 involves multiple steps, including the preparation of the Cereblon E3 ligase ligand, the linker, and the PD-1/PD-L1 binding moiety. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and yield of the final product. This typically includes:

Chemical Reactions Analysis

Types of Reactions

PROTAC PD-1/PD-L1 degrader-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the linker or binding moiety, while reduction may produce reduced forms of these components .

Scientific Research Applications

PROTAC PD-1/PD-L1 degrader-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study protein degradation pathways and the role of PD-1/PD-L1 in various biochemical processes.

    Biology: Employed in cellular studies to investigate the effects of PD-1/PD-L1 degradation on immune cell function and signaling pathways.

    Medicine: Explored as a potential therapeutic agent for cancer immunotherapy by enhancing the immune response against tumor cells.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting immune checkpoints.

Mechanism of Action

PROTAC PD-1/PD-L1 degrader-1 exerts its effects by recruiting the Cereblon E3 ligase to the PD-1/PD-L1 proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation disrupts the interaction between PD-1 and PD-L1, thereby restoring the immune response in a co-culture model of Hep3B/OS-8/hPD-L1 cells and CD3 T cells . The molecular targets involved include the PD-1 and PD-L1 proteins, as well as the Cereblon E3 ligase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC PD-1/PD-L1 degrader-1 is unique in its ability to specifically target and degrade both PD-1 and PD-L1 proteins, making it a powerful tool for studying and potentially treating diseases involving immune checkpoint regulation. Its design allows for precise modulation of the immune response, which is not achievable with traditional small molecule inhibitors .

Biological Activity

Introduction

PROTAC PD-1/PD-L1 degrader-1 (also referred to as compound P22) represents a novel approach in cancer immunotherapy by targeting the PD-1/PD-L1 axis, which plays a critical role in tumor immune evasion. This compound utilizes the mechanism of targeted protein degradation to selectively reduce PD-L1 levels on the cell surface, thereby enhancing T-cell responses against tumors. This article delves into the biological activity of this compound, supported by experimental data, case studies, and relevant findings from diverse sources.

PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome pathway. In the case of this compound, it specifically targets PD-L1, a protein often overexpressed in various cancers, leading to T-cell inhibition.

Key Findings

  • In Vitro Efficacy : this compound significantly reduces PD-L1 expression on the cell surface. At concentrations of 1 μM and 10 μM, it achieves reductions of approximately 21% and 35%, respectively, after 24 hours of treatment in MDA-MB-231 cell lines. Western blot analysis confirmed these reductions, demonstrating its potency in modulating PD-L1 levels .
  • Dose-Dependent Activity : The biological activity is dose-dependent, with maximal degradation observed at higher concentrations. The compound exhibits an effective degradation concentration (DC50) of around 3.4 nM .

Comparative Analysis with Other PROTACs

To understand the efficacy of this compound relative to other compounds targeting the same pathway, a comparative analysis was conducted:

Compound NameDC50 (nM)Maximal Degradation (%)Mechanism of Action
This compound3.4SignificantUbiquitin-proteasome system
BMS-87.79ModerateDirect inhibition
Stapled Peptide PROTAC0.044HighTargeting palmitoyltransferase DHHC3

The above table illustrates that while this compound shows significant efficacy, the stapled peptide-based PROTACs exhibit even greater potency in degrading PD-L1 at lower concentrations .

Case Study 1: MDA-MB-231 Cell Line

In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a notable decrease in PD-L1 levels as measured by flow cytometry and Western blotting. The reduction in PD-L1 was associated with enhanced T-cell activation and cytokine release (IFN-γ and TNF-α), indicating a restored immune response against the tumor .

Case Study 2: Cervical Cancer Cells

Another investigation focused on cervical cancer cell lines (C33A and HeLa) treated with various PROTACs including the stapled peptide variant. The results demonstrated that while both types effectively degraded PD-L1, the stapled peptide achieved this at significantly lower doses compared to traditional small-molecule inhibitors like BMS-8 .

Properties

IUPAC Name

5-[4-[1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carbonyl]piperazin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-5-oxopentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H58ClN7O11/c1-36-40(10-5-11-42(36)39-17-19-48-51(30-39)76-27-26-75-48)35-78-50-31-49(77-34-38-9-4-8-37(28-38)32-61)41(29-44(50)60)33-66-21-3-2-14-47(66)58(73)65-24-22-64(23-25-65)54(70)16-7-15-52(68)62-45-13-6-12-43-55(45)59(74)67(57(43)72)46-18-20-53(69)63-56(46)71/h4-6,8-13,17,19,28-31,46-47H,2-3,7,14-16,18,20-27,33-35H2,1H3,(H,62,68)(H,63,69,71)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIXMPCTSMEQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCN(CC7)C(=O)CCCC(=O)NC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H58ClN7O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1076.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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